2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group, a methylsulfonyl group, and a 1,3,4-thiadiazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the methylsulfonyl group: The thiadiazole intermediate is then treated with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Formation of the benzamide core: The resulting intermediate is then coupled with a benzoyl chloride derivative to form the benzamide core.
Introduction of the butoxy group: Finally, the butoxy group is introduced through an etherification reaction using butanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group or the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression and protein synthesis.
Disrupting cellular membranes: Affecting cell integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-butoxy-N-(2-methoxyphenyl)benzamide
- 2-butoxy-N-(4-sulfamoylphenyl)benzamide
- 2-butoxy-N-[3-(diethylamino)propyl]benzamide
Uniqueness
2-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the 1,3,4-thiadiazole ring and the methylsulfonyl group, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C14H17N3O4S2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-butoxy-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-4-9-21-11-8-6-5-7-10(11)12(18)15-13-16-17-14(22-13)23(2,19)20/h5-8H,3-4,9H2,1-2H3,(H,15,16,18) |
InChI Key |
HOHJLCQOACJLBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)C |
Origin of Product |
United States |
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